- Preparation of heterocyclic compounds as NMDA 2B receptor antagonists, World Intellectual Property Organization, , ,
Cas no 933-69-7 (5-Methylimidazo[1,2-a]pyridine)
5-Methylimidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Methylimidazo[1,2-a]pyridine
- 5-methyl-Imidazo[1,2-a]pyridine
- 5-Methylimidazo[1,2-a]pyridine (ACI)
- NSC 305205
- YFSMYPDRRLSNTH-UHFFFAOYSA-N
- J-517809
- NSC-305205
- CS-0081076
- AKOS005071341
- 5-Methylimidazo[1,2-a]pyridine, AldrichCPR
- 5-METHYLH-IMIDAZO[1,2-A]PYRIDINE
- 8X-0855
- EN300-251067
- Z1201623273
- 933-69-7
- SCHEMBL260258
- MFCD06200991
- NSC305205
- DTXSID20239375
- 5-Methylimidazo(1,2-a)pyridine
- DB-079517
- 5-metylimidazo[1,2-a]pyridine
-
- MDL: MFCD06200991
- Inchi: 1S/C8H8N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-6H,1H3
- InChI Key: YFSMYPDRRLSNTH-UHFFFAOYSA-N
- SMILES: N1=C2C=CC=C(N2C=C1)C
Computed Properties
- Exact Mass: 132.06900
- Monoisotopic Mass: 132.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.3A^2
- XLogP3: 2.2
Experimental Properties
- Density: 1.11
- Boiling Point: 96°C/0.7mm
- Flash Point: °C
- Refractive Index: 1.609
- PSA: 17.30000
- LogP: 1.64270
5-Methylimidazo[1,2-a]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methylimidazo[1,2-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191612-5g |
5-Methylimidazo[1,2-a]pyridine |
933-69-7 | 95% | 5g |
$339.20 | 2023-08-31 | |
| Alichem | A029191612-10g |
5-Methylimidazo[1,2-a]pyridine |
933-69-7 | 95% | 10g |
$418.18 | 2023-08-31 | |
| Chemenu | CM151395-250mg |
5-Methylimidazo[1,2-a]pyridine |
933-69-7 | 95+% | 250mg |
$85 | 2021-08-05 | |
| Chemenu | CM151395-1g |
5-Methylimidazo[1,2-a]pyridine |
933-69-7 | 95+% | 1g |
$169 | 2021-08-05 | |
| Chemenu | CM151395-5g |
5-Methylimidazo[1,2-a]pyridine |
933-69-7 | 95+% | 5g |
$508 | 2021-08-05 | |
| Chemenu | CM151395-10g |
5-Methylimidazo[1,2-a]pyridine |
933-69-7 | 95+% | 10g |
$609 | 2021-08-05 | |
| TRC | M321348-25mg |
5-Methylimidazo[1,2-a]pyridine |
933-69-7 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M321348-50mg |
5-Methylimidazo[1,2-a]pyridine |
933-69-7 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M321348-250mg |
5-Methylimidazo[1,2-a]pyridine |
933-69-7 | 250mg |
$ 80.00 | 2022-06-04 | ||
| Matrix Scientific | 045762-500mg |
5-Methylimidazo[1,2-a]pyridine, >95% |
933-69-7 | >95% | 500mg |
$50.00 | 2023-09-08 |
5-Methylimidazo[1,2-a]pyridine Production Method
Production Method 1
Production Method 2
Production Method 3
- Cephem compounds, World Intellectual Property Organization, , ,
Production Method 4
- Teleamination of the imidazo[1,2-a]pyridine system, Journal of Organic Chemistry, 1978, 43(14), 2900-6
Production Method 5
Production Method 6
Production Method 7
Production Method 8
- Substituent Effects on Fluorescent Properties of Imidazo[1,2-a]pyridine-Based Compounds, Bulletin of the Chemical Society of Japan, 1999, 72(6), 1327-1334
Production Method 9
- Synthesis of Acyclo-C-nucleosides in the Imidazo[1,2-a]-pyridine and Pyrimidine Series as Antiviral Agents, Journal of Medicinal Chemistry, 1996, 39(14), 2856-2859
Production Method 10
- Imidazole derivatives. V. Synthesis and pharmacological activity of alkylimidazo[1,2-α]pyridines, Bollettino Chimico Farmaceutico, 1971, 110(6), 317-21
Production Method 11
- Alkyl derivatives of imidazo[1,2a]pyridines, United Kingdom, , ,
5-Methylimidazo[1,2-a]pyridine Raw materials
5-Methylimidazo[1,2-a]pyridine Preparation Products
5-Methylimidazo[1,2-a]pyridine Suppliers
5-Methylimidazo[1,2-a]pyridine Related Literature
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Hua Cao,Yuanguang Lin,Haiying Zhan,Zuodong Du,Xiulian Lin,Qi-Mei Liang,Hong Zhang RSC Adv. 2012 2 5972
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2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compoundsRamachandran Gunasekar,Ross L. Goodyear,Ilaria Proietti Silvestri,Jianliang Xiao Org. Biomol. Chem. 2022 20 1794
Additional information on 5-Methylimidazo[1,2-a]pyridine
5-Methylimidazo[1,2-a]pyridine: A Comprehensive Overview
5-Methylimidazo[1,2-a]pyridine, also known by its CAS number 933-69-7, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazo[1,2-a]pyridine family, which is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of a methyl group at the 5-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The structure of 5-Methylimidazo[1,2-a]pyridine is notable for its aromaticity and conjugation, which contribute to its stability and reactivity. Recent studies have highlighted its potential as a building block in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel anticancer agents, where its ability to modulate specific cellular pathways has shown promising results. Additionally, the compound has been investigated for its potential in the design of advanced materials, such as organic semiconductors and sensors.
In terms of synthesis, 5-Methylimidazo[1,2-a]pyridine can be prepared through various routes, including condensation reactions and cyclization processes. One notable method involves the reaction of o-phenylenediamine derivatives with α-keto esters under thermal or catalytic conditions. This approach not only ensures high yields but also allows for functional group diversity, enabling further modifications to tailor the compound's properties.
The chemical properties of 5-Methylimidazo[1,2-a]pyridine are heavily influenced by its electronic structure. The nitrogen atoms within the imidazole and pyridine rings create a highly electron-deficient system, which enhances its ability to participate in π-π interactions and hydrogen bonding. These characteristics make it an attractive candidate for use in supramolecular chemistry and drug delivery systems.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of 5-Methylimidazo[1,2-a]pyridine. Density functional theory (DFT) calculations have revealed that the methyl substitution at the 5-position significantly alters the molecule's frontier molecular orbitals, thereby influencing its reactivity towards electrophilic and nucleophilic attacks. This understanding has paved the way for more precise predictions of its behavior in complex chemical environments.
In conclusion, 5-Methylimidazo[1,2-a]pyridine (CAS No: 933-69-7) stands as a versatile compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. As ongoing studies continue to uncover new facets of its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
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